molecular formula C8H8ClNO2 B1602708 Methyl 2-(6-chloropyridin-2-yl)acetate CAS No. 161807-18-7

Methyl 2-(6-chloropyridin-2-yl)acetate

Cat. No. B1602708
M. Wt: 185.61 g/mol
InChI Key: KQZPAXQFNLEKLS-UHFFFAOYSA-N
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Description

“Methyl 2-(6-chloropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 161807-18-7 . Its molecular formula is C8H8ClNO2 and it has a molecular weight of 185.61 g/mol . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The canonical SMILES representation is COC(=O)CC1=NC(=CC=C1)Cl . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(6-chloropyridin-2-yl)acetate” has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 39.2 Ų . The compound is covalently bonded and has a complexity of 163 .

Scientific Research Applications

  • Crystallography

    • The compound has been used in crystallography research . Researchers have published the crystal structure of a similar compound, providing detailed information about its atomic coordinates and displacement parameters .
    • The methods used in these studies typically involve X-ray diffraction techniques. The crystallographic data obtained can provide insights into the molecular structure of the compound .
    • The results of these studies include detailed tables of fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters .
  • Medicinal Chemistry

    • The compound could potentially be used in medicinal chemistry. For instance, similar compounds have been studied for their inhibitory effects on collagen prolyl-4-hydroxylase .
    • The methods used in these studies typically involve biochemical assays to evaluate the inhibitory effects of the compounds .
    • The results of these studies indicate that some compounds can act as potent inhibitors of collagen prolyl-4-hydroxylase .
  • Pest Control

    • The compound could potentially be used in pest control. For instance, similar compounds have been studied for their inhibitory effects on feeding behaviors .
    • The methods used in these studies typically involve behavioral assays to evaluate the effects of the compounds on feeding behaviors .
    • The results of these studies indicate that some compounds can significantly inhibit feeding behaviors .
  • Chemical Synthesis

    • “Methyl 2-(6-chloropyridin-2-yl)acetate” could potentially be used as a starting material or intermediate in chemical synthesis .
    • The methods used in these studies typically involve various organic reactions, such as nucleophilic substitution or condensation .
    • The results of these studies include the synthesis of various target molecules .
  • Pharmaceutical Research

    • The compound could potentially be used in pharmaceutical research. For instance, similar compounds have been studied for their biological activities .
    • The methods used in these studies typically involve biological assays to evaluate the activities of the compounds .
    • The results of these studies indicate that some compounds can exhibit various biological activities .
  • Material Science

    • The compound could potentially be used in material science. For instance, similar compounds have been studied for their properties as organic semiconductors .
    • The methods used in these studies typically involve various material characterization techniques, such as X-ray diffraction or electron microscopy .
    • The results of these studies include the determination of various material properties, such as conductivity or band gap .
  • Chemical Education

    • This compound could be used in educational settings as an example for teaching concepts related to organic chemistry, such as nucleophilic substitution reactions or the synthesis of pyridine derivatives .
    • The methods would involve using this compound in laboratory experiments designed to demonstrate these concepts .
    • The results would be educational, helping students to understand important principles of organic chemistry .
  • Environmental Science

    • This compound could potentially be used in studies related to environmental science, such as understanding its behavior in the environment or its effects on wildlife .
    • The methods would involve conducting field studies or laboratory experiments .
    • The results could provide valuable information about the environmental impact of this compound .
  • Industrial Chemistry

    • This compound could potentially be used in industrial chemistry as a starting material or intermediate in the synthesis of other chemicals .
    • The methods would involve using this compound in large-scale chemical reactions .
    • The results could lead to the production of a variety of useful chemicals .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 2-(6-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPAXQFNLEKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590299
Record name Methyl (6-chloropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-chloropyridin-2-yl)acetate

CAS RN

161807-18-7
Record name Methyl (6-chloropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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